pUL89 Endonuclease-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

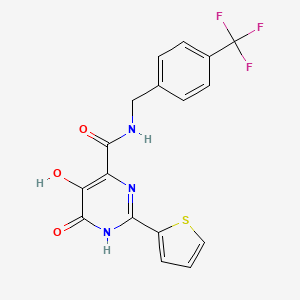

Molecular Formula |

C17H12F3N3O3S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

5-hydroxy-6-oxo-2-thiophen-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-4-carboxamide |

InChI |

InChI=1S/C17H12F3N3O3S/c18-17(19,20)10-5-3-9(4-6-10)8-21-15(25)12-13(24)16(26)23-14(22-12)11-2-1-7-27-11/h1-7,24H,8H2,(H,21,25)(H,22,23,26) |

InChI Key |

GXHIOUVOPIQEGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of pUL89 Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of pUL89 Endonuclease-IN-2 Inhibition

This compound, also identified as compound 15k, is a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease.[1] The core mechanism of action for this compound lies in its ability to chelate divalent metal ions, specifically manganese ions (Mn²⁺), which are essential for the catalytic activity of the pUL89 endonuclease active site.[2][3] This enzyme is a critical component of the viral terminase complex, responsible for cleaving concatemeric viral DNA into unit-length genomes during the viral packaging process.[4] By targeting the pUL89 endonuclease, this compound effectively disrupts a crucial step in the viral replication cycle, leading to the inhibition of infectious virus production.

The pUL89 endonuclease possesses an RNase H-like fold at its C-terminus (pUL89-C), which features a conserved DDE motif (D463, E534, and D651) at its active site.[4] This motif coordinates two Mn²⁺ ions that are indispensable for the enzyme's nucleic acid cleavage activity. This compound, a 4,5-dihydroxypyrimidine carboxamide, is designed to interact with these metal ions, effectively sequestering them and rendering the enzyme inactive.[5] This mode of inhibition is a hallmark of many inhibitors targeting viral RNase H and integrase enzymes.[3][4]

Molecular docking studies suggest that the dihydroxypyrimidine scaffold of the inhibitor positions its chelating groups to form strong coordinate bonds with the Mn²⁺ ions in the pUL89-C active site. This binding prevents the substrate DNA from accessing the catalytic core and inhibits the phosphodiester bond cleavage necessary for genome processing.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Value | Assay Type | Description | Reference |

| IC₅₀ | 3.0 μM | Biochemical Endonuclease Assay | The half-maximal inhibitory concentration against the purified pUL89-C endonuclease enzyme. | [1] |

| EC₅₀ | 14.4 μM | Cell-Based Antiviral Assay | The half-maximal effective concentration for inhibiting HCMV replication in human foreskin fibroblast (HFF) cells. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biochemical Endonuclease Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the purified C-terminal domain of pUL89 (pUL89-C).

Materials:

-

Recombinant purified pUL89-C protein

-

This compound (Compound 15k)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MnCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100

-

Substrate: A 5'-biotinylated and 3'-FAM-labeled hairpin DNA oligonucleotide

-

Streptavidin-coated 96-well plates

-

HTRF detection reagents (anti-FAM-d2 and Streptavidin-Tb)

Protocol:

-

Streptavidin-coated 96-well plates are washed with wash buffer.

-

The biotin-FAM labeled DNA substrate is immobilized on the plate by incubation.

-

A dilution series of this compound in DMSO is prepared and added to the wells.

-

The enzymatic reaction is initiated by adding purified pUL89-C protein to the wells.

-

The plate is incubated at 37°C to allow for enzymatic cleavage of the DNA substrate.

-

The reaction is stopped, and the plate is washed to remove cleaved DNA fragments.

-

HTRF detection reagents are added, and the plate is incubated to allow for signal development.

-

The time-resolved fluorescence is measured on a plate reader. The signal is proportional to the amount of uncleaved DNA substrate remaining.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

This assay determines the efficacy of this compound in inhibiting HCMV replication in a cellular context.

Materials:

-

Human Foreskin Fibroblast (HFF) cells

-

HCMV (e.g., AD169 strain)

-

This compound (Compound 15k)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plaque reduction assay reagents (e.g., crystal violet) or a reporter virus system (e.g., GFP-expressing HCMV).

Protocol:

-

HFF cells are seeded in 96-well plates and grown to confluence.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The cell culture medium is removed from the cells and replaced with the medium containing the diluted compound.

-

Cells are infected with HCMV at a specific multiplicity of infection (MOI).

-

The infected cells are incubated for a period of 7-10 days to allow for viral replication and plaque formation.

-

For plaque reduction assays, the cells are fixed and stained with crystal violet. The number of plaques in each well is counted.

-

For reporter virus systems, the expression of the reporter gene (e.g., GFP) is quantified using a fluorescence plate reader or flow cytometry.

-

EC₅₀ values are determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound Action.

Experimental Workflow: Biochemical Endonuclease Assay

Caption: Workflow for the Biochemical Endonuclease Assay.

Experimental Workflow: Cell-Based Antiviral Assay

Caption: Workflow for the Cell-Based Antiviral Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of pUL89 Endonuclease-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pUL89 Endonuclease-IN-2, a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. This document details the quantitative data, experimental protocols, and key structural features governing the inhibitory activity of this compound and its analogs.

Core Concept: Targeting HCMV Replication

Human cytomegalovirus is a significant pathogen, particularly in immunocompromised individuals. The viral terminase complex, responsible for packaging the viral genome into capsids, is a clinically validated target for antiviral drugs. A key component of this complex is the pUL89 protein, which possesses an endonuclease function essential for cleaving the concatemeric viral DNA into monomeric genomes, a critical step for producing infectious virions.[1][2][3] this compound and its analogs represent a class of inhibitors that target this enzymatic activity, thereby preventing viral replication.[4][5]

The mechanism of action of these inhibitors is centered on the chelation of divalent metal ions, typically Mn2+, within the active site of the pUL89 endonuclease.[2] This active site shares structural homology with other viral enzymes like HIV ribonuclease H and integrase.[2]

Quantitative Structure-Activity Relationship (SAR) Data

This compound, also identified as compound 15k , belongs to a series of 4,5-dihydroxypyrimidine (DHP) carboxamides.[4][5] The SAR of this series highlights the critical role of the substituent at the N-1 position of the pyrimidine ring and the nature of the carboxamide group in modulating both biochemical and cellular activity.

Table 1: SAR of 4,5-Dihydroxypyrimidine Carboxamide Analogs

| Compound | R (N-1 Substituent) | X (Amide Moiety) | pUL89-C IC50 (µM)[4] | HCMV EC50 (µM)[4] |

| 15a | H | Benzyl | 1.8 | >50 |

| 15b | H | 4-Fluorobenzyl | 0.76 | 21.3 |

| 15c | H | 4-Chlorobenzyl | 1.2 | 19.8 |

| 15d | H | 4-Bromobenzyl | 1.1 | 18.5 |

| 15e | H | 4-Methylbenzyl | 1.4 | 35.4 |

| 15f | H | 4-Methoxybenzyl | 2.3 | >50 |

| 15g | H | 3,4-Dichlorobenzyl | 0.98 | 15.2 |

| 15h | H | 3-Chloro-4-fluorobenzyl | 1.3 | 16.9 |

| 15i | H | 4-Trifluoromethylbenzyl | 1.5 | 28.7 |

| 15j | H | 4-Biphenylmethyl | 1.6 | 22.8 |

| 15k (this compound) | Methyl | 4-Fluorobenzyl | 3.0 | 14.4 |

Experimental Protocols

Synthesis of this compound (Compound 15k)

The synthesis of the dihydroxypyrimidine carboxamide series, including compound 15k , generally follows a multi-step synthetic route. The detailed protocol can be found in the supplementary information of He et al., J. Med. Chem. 2022, 65, 7, 5830–5849. A generalized workflow is depicted below.

pUL89-C Endonuclease Biochemical Assay

This assay quantifies the inhibitory effect of compounds on the endonuclease activity of the C-terminal domain of pUL89 (pUL89-C).

Methodology:

-

Protein Expression and Purification: The C-terminal domain of pUL89 (amino acids 418-674) is expressed in E. coli as a GST-fusion protein and purified using glutathione-agarose affinity chromatography. The GST tag is subsequently cleaved, and the protein is further purified by size-exclusion chromatography.

-

Biochemical Reaction: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: A solution containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT), a DNA substrate (e.g., a fluorophore-labeled hairpin DNA oligonucleotide), and the purified pUL89-C enzyme is prepared.

-

Inhibitor Addition: Test compounds, including this compound, are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is initiated by the addition of the DNA substrate and incubated at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection: The cleavage of the DNA substrate by pUL89-C results in a change in fluorescence. This change is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

HCMV Antiviral Assay

This cell-based assay determines the efficacy of the inhibitors in preventing HCMV replication in a cellular context. A common method utilizes a recombinant HCMV strain expressing a reporter protein, such as Green Fluorescent Protein (GFP).[6]

Methodology:

-

Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 96-well plates and grown to confluence.

-

Virus Infection: The HFF monolayers are infected with a GFP-expressing HCMV strain (e.g., AD169-GFP) at a low multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The infected and treated cells are incubated for an extended period (e.g., 7 days) to allow for multiple rounds of viral replication and spread, leading to the formation of GFP-positive viral plaques.

-

GFP Quantification: The level of viral replication is quantified by measuring the total GFP fluorescence in each well using a fluorescence plate reader.

-

Data Analysis: The reduction in GFP signal in the presence of the inhibitor compared to a vehicle control is used to calculate the percentage of antiviral activity. EC50 values are then determined from dose-response curves. Cytotoxicity of the compounds is also assessed in parallel using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

References

- 1. Recombinant green fluorescent protein-expressing human cytomegalovirus as a tool for screening antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

pUL89 Endonuclease-IN-2: A Technical Guide to a Novel Antiviral Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human cytomegalovirus (HCMV) pUL89 endonuclease as an antiviral drug target and the characterization of pUL89 Endonuclease-IN-2, a potent inhibitor of its activity. The emergence of drug-resistant HCMV strains necessitates the development of novel therapeutics that act on targets beyond the viral polymerase. The viral terminase complex, essential for viral genome packaging, presents a promising alternative, and its pUL89 subunit is a key component for drug design.

The Role of pUL89 Endonuclease in HCMV Replication

Human cytomegalovirus (HCMV) is a beta-herpesvirus that causes significant morbidity and mortality in immunocompromised individuals.[1] A critical step in the HCMV replication cycle is the packaging of the viral genome into pre-formed capsids.[2] This process is carried out by the viral terminase complex, which consists of at least two subunits: pUL56 and pUL89.[2][3]

The pUL89 protein is the large terminase subunit, possessing both ATPase and endonuclease functionalities.[3] Its C-terminal domain, often referred to as pUL89-C, contains the endonuclease activity responsible for cleaving unit-length genomes from long concatemeric DNA replicative intermediates.[4][5] This cleavage is essential for the maturation of infectious viral particles.[6] The active site of pUL89-C has an RNase H-like fold and is dependent on divalent metal ions, typically Mn²⁺, for its catalytic activity.[4][5][7] The essential nature of this enzymatic step for viral replication, coupled with the absence of a similar process in mammalian cell DNA replication, makes pUL89 a highly attractive and potentially selective target for antiviral therapy.[3][8]

This compound: A Potent Inhibitor

This compound (also referred to as Compound 15k in some literature) is a small molecule inhibitor belonging to the 4,5-dihydroxypyrimidine carboxylate chemical class.[9] It has been identified as a potent inhibitor of the HCMV pUL89 endonuclease.[9] The mechanism of action for this class of compounds is believed to involve the chelation of the divalent metal ions within the enzyme's active site, thereby preventing the cleavage of the viral DNA.[1][8]

Quantitative Data for pUL89 Endonuclease Inhibitors

The following table summarizes the key quantitative data for this compound and other related inhibitors, providing a comparative view of their potency and selectivity.

| Compound Name | Chemical Class | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (Compound 15k) | 4,5-Dihydroxypyrimidine Carboxamide | HCMV pUL89 Endonuclease | 3.0 | 14.4 | 43 | ~3.0 | [9] |

| pUL89 Endonuclease-IN-1 (Compound 13d) | 4,5-Dihydroxypyrimidine Carboxylate | HCMV pUL89 Endonuclease | 0.88 | >5 (Significant Inhibition at 5 µM) | Not Reported | Not Reported | [10] |

| Compound 10k/7r | Hydroxypyridonecarboxylic Acid (HPCA) | HCMV pUL89 Endonuclease | 6.0 | 4.0 | >200 | >50 | [1][11] |

| Compound 11g | 6-Arylthio-3-hydroxypyrimidine-2,4-dione | HCMV pUL89 Endonuclease | 8.1 | 5.3 | >200 (Implied) | >37.7 | [5] |

| Compound 11m | 6-Arylthio-3-hydroxypyrimidine-2,4-dione | HCMV pUL89 Endonuclease | 6.2 | 2.9 | >200 (Implied) | >68.9 | [5] |

| Compound 12a | 6-Arylthio-3-hydroxypyrimidine-2,4-dione | HCMV pUL89 Endonuclease | 5.8 | 2.2 | >200 (Implied) | >90.9 | [5] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13]

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response, in this case, the concentration required to inhibit viral replication by 50%.[12][13]

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is toxic to 50% of cells.

-

Selectivity Index (SI): Calculated as CC50/EC50, a measure of the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential pUL89 inhibitors. The following are protocols for key experiments cited in the literature.

pUL89 Endonuclease Inhibition Assay (ELISA-based)

This assay is designed to quantify the endonuclease activity of pUL89 and the inhibitory effects of test compounds.

-

Reagents and Materials: Recombinant pUL89-C protein, 96-well plates coated with streptavidin, biotinylated double-stranded DNA (dsDNA) substrate with a DIG-label on one strand, anti-DIG-HRP antibody, HRP substrate (e.g., TMB), stop solution.

-

Procedure:

-

Biotinylated dsDNA substrate is immobilized onto streptavidin-coated 96-well plates.

-

Recombinant pUL89-C is pre-incubated with various concentrations of the test compound (e.g., this compound) in a reaction buffer containing Mn²⁺.

-

The enzyme-inhibitor mixture is added to the wells containing the immobilized DNA substrate and incubated to allow for DNA cleavage.

-

The wells are washed to remove the cleaved, non-biotinylated strand along with the DIG label.

-

An anti-DIG-HRP antibody is added to the wells, which binds to the remaining uncleaved, DIG-labeled DNA.

-

After another washing step, an HRP substrate is added, and the colorimetric change is measured using a plate reader.

-

The amount of color is inversely proportional to the endonuclease activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][8]

-

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

-

Cell Line: Human foreskin fibroblasts (HFFs) are commonly used as they are permissive to HCMV infection.[9]

-

Procedure:

-

HFFs are seeded in multi-well plates to form a confluent monolayer.

-

The cells are infected with a known titer of HCMV.

-

After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.

-

The plates are incubated for a period that allows for plaque formation (typically 7-14 days).

-

Cells are then fixed and stained (e.g., with crystal violet).

-

Viral plaques (zones of cell death) are counted for each compound concentration.

-

The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]

-

Cytotoxicity Assay (MTS-based)

This assay assesses the toxicity of the compound to the host cells.

-

Cell Line: Human foreskin fibroblasts (HFFs).

-

Procedure:

-

HFFs are seeded in 96-well plates and allowed to attach.

-

The cells are treated with a range of concentrations of the test compound for a duration equivalent to the antiviral assay (e.g., 168 hours).[9]

-

An MTS reagent (which is converted to a colored formazan product by viable cells) is added to each well.

-

After incubation, the absorbance is measured.

-

The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[9]

-

Visualizations

Mechanism of Action of pUL89 Inhibitors

Caption: Mechanism of HCMV genome cleavage and inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the identification and characterization of pUL89 endonuclease inhibitors.

Pharmacophore Model for pUL89-C Inhibition

Caption: Key pharmacophore features for metal-chelating inhibitors of pUL89 endonuclease.

Conclusion

The HCMV pUL89 endonuclease is a clinically validated and promising target for the development of novel anti-HCMV therapeutics.[14][15] Inhibitors such as this compound, which function through metal chelation at the enzyme's active site, offer a mechanism of action distinct from current polymerase inhibitors.[1][5] The data presented herein demonstrates that compounds from various chemical scaffolds can achieve potent inhibition of both the enzyme and viral replication in cell culture, with favorable selectivity indices. Further optimization of these lead compounds, focusing on improving antiviral potency and pharmacokinetic properties, holds significant promise for addressing the clinical challenge of HCMV infections and drug resistance.

References

- 1. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full-length human cytomegalovirus terminase pUL89 adopts a two-domain structure specific for DNA packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Docking Studies of pUL89 Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular docking studies of pUL89 Endonuclease-IN-2, a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. The document details the inhibitor's activity, the methodologies for computational and experimental evaluation, and the functional context of the pUL89 endonuclease in the viral replication cycle.

Introduction to pUL89 Endonuclease and its Inhibition

Human cytomegalovirus is a widespread pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. The HCMV terminase complex is essential for viral replication, specifically for cleaving and packaging the viral genome into capsids. This complex is composed of several subunits, with pUL89 housing the endonuclease activity responsible for cleaving the concatemeric viral DNA into unit-length genomes. The critical nature of this enzymatic function makes the pUL89 endonuclease an attractive target for antiviral drug development.

This compound, also identified as Compound 15k, is a 4,5-dihydroxypyrimidine carboxamide that has demonstrated significant inhibitory activity against the pUL89 endonuclease.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Inhibitor Name | Alternate Name | IC50 (μM) | EC50 (μM) |

| This compound | Compound 15k | 3.0[1] | 14.4[1] |

Experimental and Computational Protocols

Molecular Docking Protocol

Molecular docking studies are crucial for understanding the binding mode of inhibitors within the active site of their target enzyme. While the specific docking score for this compound is not publicly available, the general protocol for docking 4,5-dihydroxypyrimidine carboxamides to the pUL89 endonuclease has been described.[2]

Protein and Ligand Preparation:

-

Protein Structure: The crystal structure of the HCMV pUL89 endonuclease C-terminal domain is used as the receptor for docking studies (PDB ID: 6EY7).[2] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Structure: The 3D structure of this compound is generated and optimized to obtain a low-energy conformation.

Docking Procedure:

-

Software: Molecular docking is performed using software such as Glide or AutoDock.[2]

-

Grid Generation: A grid box is defined around the active site of the pUL89 endonuclease. The active site is characterized by the presence of two catalytic magnesium ions and key amino acid residues.

-

Docking and Scoring: The prepared ligand is docked into the defined grid box. The docking algorithm explores various conformations and orientations of the ligand within the active site. The resulting poses are then scored based on their predicted binding affinity. For the 4,5-dihydroxypyrimidine carboxamide series, docking is typically performed using the extra-precision (XP) mode.[2]

Interaction Analysis:

The binding mode of the top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the magnesium ions in the active site. For the broader class of dihydroxypyrimidine inhibitors, it has been noted that the carboxylic acid subtype generally exhibits better docking scores compared to the amide subtype to which this compound belongs.[2]

pUL89 Endonuclease Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical assay that measures the enzymatic activity of the pUL89 endonuclease. The general steps for such an assay are as follows:

Materials:

-

Purified recombinant pUL89 endonuclease

-

Plasmid DNA (e.g., pUC-aseq) as the substrate[3]

-

Nuclease buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 mM NaCl)[3]

-

This compound at various concentrations

-

Proteinase K[3]

-

Agarose gel and electrophoresis equipment[3]

Procedure:

-

Reaction Setup: Purified pUL89 endonuclease is incubated with the plasmid DNA substrate in the nuclease buffer.[3]

-

Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1 hour) to allow for enzymatic cleavage of the DNA.[3]

-

Reaction Termination: The reaction is stopped by the addition of proteinase K, which digests the endonuclease.[3]

-

Analysis: The DNA products are separated by agarose gel electrophoresis.[3] The intensity of the bands corresponding to the uncleaved (supercoiled and/or open circular) and cleaved (linear) DNA is quantified.

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Visualizing Workflows and Pathways

Virtual Screening Workflow for pUL89 Inhibitors

The discovery of novel pUL89 endonuclease inhibitors often involves a multi-step virtual screening process. This workflow systematically filters large compound libraries to identify promising candidates for experimental testing.

Caption: A typical virtual screening workflow for identifying novel pUL89 endonuclease inhibitors.

Role of pUL89 Endonuclease in HCMV Lytic Replication

pUL89 endonuclease plays a pivotal role in the late phase of the HCMV lytic replication cycle. Its activity is essential for the production of infectious virions.

Caption: The role of pUL89 endonuclease in HCMV DNA packaging and its inhibition by pUL89-IN-2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of pUL89 Endonuclease-IN-2 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico analysis of the binding interaction between the Human Cytomegalovirus (HCMV) pUL89 endonuclease and its inhibitor, Endonuclease-IN-2. The pUL89 protein is a critical component of the viral terminase complex, responsible for cleaving concatemeric viral DNA during genome packaging, making it a key target for antiviral drug development.[1][2][3] Endonuclease-IN-2 has been identified as a potent inhibitor of the C-terminal nuclease domain of pUL89 (pUL89-C).[4] This document outlines the methodologies for computational analysis of this interaction, presents relevant quantitative data, and visualizes the experimental workflows.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of Endonuclease-IN-2 and other relevant compounds against the pUL89 endonuclease. This data is crucial for comparative analysis and for validating in silico models.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Endonuclease-IN-2 (Compound 15k) | HCMV pUL89 Endonuclease | Biochemical Assay | 3.0 | [4] |

| Endonuclease-IN-1 (Compound 13d) | HCMV pUL89-C | Biochemical Assay | 0.88 | [5] |

| Hydroxypyridonecarboxylic acid (HPCA) hit 7r (10k) | pUL89-C Endonuclease | Biochemical Assay | low micromolar | [6] |

| α,γ-DKA derivative 14 | UL89 Endonuclease | in vitro | low micromolar | [7] |

| Various N-hydroxy thienopyrimidine-2,4-diones (HtPD) analogs | pUL89-C | Biochemical Endonuclease Assay | nM range | [8] |

Experimental Protocols

Detailed methodologies for the in silico analysis of pUL89 and Endonuclease-IN-2 binding are provided below. These protocols are based on established practices in computational drug discovery.[9][10][11][12]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the crystal structure of the HCMV pUL89 endonuclease domain (e.g., PDB ID: 6EY7).[13]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36) to relieve any steric clashes.[14]

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of Endonuclease-IN-2.

-

Generate a 3D conformation of the ligand and assign appropriate atom types and partial charges.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, MOE) to dock the prepared ligand into the defined grid on the protein.

-

Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm).

-

Generate a specified number of binding poses (e.g., 10-100).

-

-

Pose Analysis and Scoring:

-

Analyze the generated binding poses based on their predicted binding energies and interactions with the active site residues.

-

The best-scoring poses are those that exhibit favorable interactions, such as hydrogen bonds and hydrophobic contacts with key residues, and chelation with the metal ions.[13]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Preparation:

-

Use the best-ranked docked pose of the pUL89-Endonuclease-IN-2 complex from the molecular docking study.

-

Place the complex in a periodic boundary box of appropriate dimensions.

-

Solvate the system with an explicit water model (e.g., TIP3P).[14]

-

Add counter-ions to neutralize the system.

-

-

Force Field and Topology:

-

Assign a suitable force field for the protein (e.g., CHARMM36) and the ligand (e.g., CGenFF).[14]

-

Generate topology and parameter files for both the protein and the ligand.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and bad contacts, typically using the steepest descent algorithm.[14]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 atm) while maintaining a constant temperature. This ensures the system reaches the correct density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 10-100 nanoseconds) under the NPT ensemble.[14]

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows in the in silico analysis of pUL89 Endonuclease-IN-2 binding.

Caption: In Silico Drug Discovery Workflow for pUL89 Inhibitors.

Caption: Workflow for pUL89-Endonuclease-IN-2 Binding Analysis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: Synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Drug Discovery for Treatment of Virus Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

The Core of Viral Replication: A Technical Guide to the pUL89-C Active Site and Inhibitor Interaction

For Researchers, Scientists, and Drug Development Professionals

The human cytomegalovirus (HCMV) terminase complex is a critical component in the viral replication cycle, responsible for cleaving and packaging the viral genome into nascent capsids. A key enzymatic component of this complex is the C-terminal domain of the pUL89 protein (pUL89-C), which possesses endonuclease activity. Due to its essential role in producing infectious virions and the absence of a direct homolog in human cells, pUL89-C has emerged as a promising target for the development of novel antiviral therapies.[1][2] This in-depth technical guide provides a comprehensive overview of the pUL89-C active site, its interaction with inhibitors, and the experimental methodologies used to study these interactions.

The pUL89-C Active Site: A Divalent Metal-Dependent Nuclease

The pUL89 protein is a multifunctional enzyme with an N-terminal ATPase domain and a C-terminal nuclease domain (pUL89-C).[3][4] The C-terminal domain, comprising amino acids 418-674, is responsible for the endonucleolytic cleavage of the concatemeric viral DNA into unit-length genomes.[3][5]

Structurally, pUL89-C adopts an RNase H/integrase-like fold, a feature shared with other viral enzymes that catalyze nucleic acid cleavage.[4][6][7] The catalytic core of the active site is characterized by the presence of two divalent metal ions, typically manganese (Mn²⁺), which are essential for its enzymatic activity.[4][6] These metal ions are coordinated by a triad of conserved acidic residues: Aspartate 463 (D463), Glutamate 534 (E534), and Aspartate 651 (D651).[5][6] This DDE motif is a hallmark of the RNase H superfamily and is crucial for the catalytic mechanism of DNA hydrolysis.[8] The two Mn²⁺ ions are positioned approximately 4 Å apart and are bridged by one of the carboxylate oxygens of the coordinating aspartate residues.[6] This precise arrangement of metal ions and amino acid side chains is fundamental to the enzyme's ability to bind and cleave the phosphodiester backbone of the viral DNA.

Inhibitor Interaction: A Strategy of Metal Chelation

The dependence of pUL89-C on divalent metal ions for its catalytic function makes it an attractive target for inhibitors that can chelate these essential cofactors.[7][9] A significant portion of research into pUL89-C inhibitors has focused on compounds with metal-binding pharmacophores.[7][9] These inhibitors position themselves within the active site and coordinate with the two Mn²⁺ ions, effectively displacing them from their catalytic positions and rendering the enzyme inactive.[7][10] This mechanism of action has been validated for several classes of pUL89-C inhibitors.[7]

Key Inhibitor Classes and their Quantitative Data

Several chemical scaffolds have been identified as potent inhibitors of pUL89-C endonuclease activity. The following tables summarize the quantitative data for representative compounds from these classes.

| Inhibitor Class | Compound | pUL89-C IC₅₀ (µM) | HCMV EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Citation(s) |

| Hydroxypyridonecarboxylic Acids (HPCAs) | Compound 10k | 1 (in ELISA), 6 (in gel assay) | 4.0 | >200 | [10] |

| Compound 14 | - | 4.0 | >200 | [7] | |

| Compound 29g | 2.3 | 7.9 | - | [7] | |

| Compound 30d | 2.2 | 1.2 | - | [7] | |

| Compound 30e | 0.74 | - | - | [7] | |

| α,γ-Diketoacid (DKA) Analogs | Compound 9 | - | - | - | [7] |

| Compound 10 | - | - | - | [7] | |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Control Compound 6 | 0.5 | - | - | [11] |

| Compound 15f | - | - | - | [11] | |

| Compound 16c | - | 8.3-31 | 8.4 | [11] | |

| 6-Arylthio-3-hydroxypyrimidine-2,4-diones | Compound 10b | 1.9-8.1 | - | - | [12] |

| Compound 10e | 1.9-8.1 | - | - | [12] | |

| Compound 11f | 1.9-8.1 | - | - | [12] | |

| Compound 11g | 8.1 | 5.3 | - | [12] | |

| Compound 11m | 6.2 | 2.9 | - | [12] | |

| Compound 12a | 5.8 | 2.2 | - | [12] | |

| Other | Raltegravir | >100 (in ELISA), 96 (in dose-response ELISA) | - | - | [10] |

| (2'Z, 3'E)-6-bromoindirubin-3'-oxime | low micromolar | 1 | - | [13] | |

| trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid | low micromolar | - | - | [13] |

Experimental Protocols

The identification and characterization of pUL89-C inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

pUL89-C Endonuclease Activity Assays

a) Agarose Gel-Based Nuclease Assay

This assay directly visualizes the cleavage of a DNA substrate by pUL89-C.

-

Principle: Recombinant pUL89-C is incubated with a linearized plasmid DNA (e.g., pUC18). The reaction products are then resolved by agarose gel electrophoresis. Active enzyme will degrade the plasmid, resulting in a decrease or disappearance of the corresponding DNA band.

-

Protocol:

-

Prepare a reaction mixture containing the DNA substrate (e.g., 200 ng of linearized pUC18), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MnCl₂, 1 mM DTT), and the desired concentration of the test inhibitor.

-

Initiate the reaction by adding purified recombinant pUL89-C protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes to 1 hour).

-

Stop the reaction by adding a stop solution containing EDTA and a loading dye.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light. Inhibition is observed as the protection of the DNA substrate from degradation.

-

b) ELISA-Based Nuclease Assay

This is a higher-throughput method for quantifying pUL89-C activity.[1]

-

Principle: A biotinylated DNA substrate is immobilized on a streptavidin-coated microplate. A specific antibody that recognizes a label (e.g., DIG) on the other end of the DNA is used for detection. Cleavage of the DNA by pUL89-C results in the loss of the detection label and a decrease in the signal.[1]

-

Protocol:

-

Coat a 96-well streptavidin plate with a biotinylated and labeled (e.g., DIG-labeled) DNA substrate.

-

Wash the plate to remove unbound substrate.

-

Add the reaction mixture containing assay buffer, MnCl₂, and the test inhibitor to the wells.

-

Initiate the reaction by adding purified pUL89-C.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and wash the plate.

-

Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate and add a colorimetric or chemiluminescent substrate.

-

Measure the signal using a plate reader. A decrease in signal corresponds to an increase in enzyme activity.

-

c) FRET-Based Nuclease Assay

This continuous assay is suitable for high-throughput screening.[13]

-

Principle: A custom DNA substrate is synthesized with a fluorophore and a quencher at opposite ends of a sequence that is recognized and cleaved by pUL89-C. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[13]

-

Protocol:

-

Prepare a reaction mixture in a microplate well containing assay buffer, MnCl₂, the FRET-based DNA substrate, and the test inhibitor.

-

Initiate the reaction by adding purified pUL89-C.

-

Continuously monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

Cell-Based Antiviral Assays

a) HCMV Replication Inhibition Assay

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

-

Principle: Human foreskin fibroblast (HFF) cells are infected with HCMV in the presence of varying concentrations of the test compound. The reduction in viral yield or viral DNA replication is measured.

-

Protocol:

-

Seed HFF cells in a multi-well plate and allow them to reach confluence.

-

Infect the cells with HCMV at a specific multiplicity of infection (MOI).

-

After a 2-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

-

Incubate the plates for several days (e.g., 5-7 days) until cytopathic effect (CPE) is observed in the untreated control wells.

-

Quantify the viral yield by methods such as plaque assay, qPCR to measure viral DNA, or an ELISA for a viral protein.

-

The EC₅₀ value is calculated as the concentration of the compound that reduces the viral yield by 50%.

-

b) Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by an inhibitor.[10]

-

Principle: The inhibitor is added at different time points post-infection. The effectiveness of the inhibitor at later time points indicates that it targets a late stage of viral replication, such as genome packaging.[10]

-

Protocol:

-

Infect HFF cells with HCMV as described above.

-

Add the test compound at its effective concentration at various times post-infection (e.g., 0, 2, 8, 24, 48, 72 hours).

-

At the end of the replication cycle, harvest the virus and quantify the viral yield.

-

Compounds that retain their inhibitory activity when added late in the infection cycle are likely targeting late-stage events.[10]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in HCMV genome packaging and the mechanism of pUL89-C inhibition.

References

- 1. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and inhibition of herpesvirus DNA packaging terminase nuclease domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full-length human cytomegalovirus terminase pUL89 adopts a two-domain structure specific for DNA packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esrf.fr [esrf.fr]

- 7. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FRET-based assay using a three-way junction DNA substrate to identify inhibitors of human cytomegalovirus pUL89 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Metal Chelation in Inhibiting pUL89 Endonuclease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human cytomegalovirus (HCMV) pUL89 protein is a critical component of the viral terminase complex, responsible for cleaving concatemeric viral DNA into unit-length genomes for packaging into new virions. The C-terminal domain of pUL89 (pUL89-C) houses a metal-dependent endonuclease activity, making it a prime target for novel antiviral therapies. This technical guide provides an in-depth analysis of the metal-chelating properties of inhibitors targeting pUL89 endonuclease, with a specific focus on the investigational compound pUL89 Endonuclease-IN-2 and related chemical scaffolds. We will delve into the mechanistic basis of inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular interactions and research workflows.

Introduction: The pUL89 Endonuclease as a Therapeutic Target

Human cytomegalovirus (HCMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals and can lead to severe congenital abnormalities.[1][2] Current antiviral treatments predominantly target the viral DNA polymerase and are associated with issues of toxicity and the emergence of drug resistance.[3] This has spurred the search for novel antiviral targets, with the HCMV terminase complex emerging as a clinically validated option following the FDA approval of letermovir, which targets the pUL56 subunit.[1][2][4] However, the endonuclease function, residing in the C-terminus of the pUL89 subunit (pUL89-C), remains an underexplored and highly attractive target for new therapeutic agents.[5][6]

Structurally and mechanistically, pUL89-C belongs to the RNase H-like family of viral endonucleases.[1][2][4] A key feature of this enzyme class is the presence of two divalent metal ions, typically manganese (Mn²⁺), within the active site, which are essential for its catalytic activity.[1][2][4][7] This metal dependency is the Achilles' heel of pUL89, offering a clear strategy for inhibitor design: the development of small molecules that can chelate these essential metal ions, thereby inactivating the enzyme.[1][2][4]

Mechanism of Action: Metal Chelation by pUL89 Inhibitors

The inhibitory action of compounds like this compound is predicated on their ability to form coordinate bonds with the two Mn²⁺ ions in the pUL89-C active site. This is achieved through specific chemical moieties, often referred to as metal-binding pharmacophores or chelating triads.[2][3][8] The crystal structure of the pUL89 C-terminal domain in complex with an α,γ-diketoacid analogue inhibitor reveals that the inhibitor's core chelates the two Mn²⁺ ions, with a central oxygen atom acting as a bridge between them.[7][9]

This chelation effectively sequesters the metal ions, rendering them unavailable for their catalytic role in the DNA cleavage reaction. Molecular docking studies have further elucidated these interactions, showing that in addition to metal chelation, hydrogen bonds with key active site residues, such as Glu534 and Asp651, help to position the inhibitor for optimal binding.[2][10] The dependence of inhibitory activity on the presence of Mn²⁺ has been experimentally confirmed, underscoring metal chelation as the primary mechanism of action.[2][10]

Signaling Pathway and Inhibition Mechanism

Caption: Mechanism of pUL89-C inhibition via metal chelation.

Quantitative Data on pUL89 Inhibitors

A number of chemical classes have been investigated for their ability to inhibit pUL89 endonuclease. The following tables summarize the inhibitory potency of this compound and other representative compounds from key chemical series.

Table 1: Potency of this compound

| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | Cell Line |

| This compound (Compound 15k) | pUL89 Endonuclease | 3.0 | 14.4 | HFF cells |

Data sourced from MedchemExpress.[11]

Table 2: Potency of Hydroxypyridonecarboxylic Acid (HPCA) Analogs

| Compound | pUL89-C IC₅₀ (µM) | Antiviral EC₅₀ (µM) |

| Compound 14 | 6.0 | 4.0 |

| Compound 7r | Low micromolar range | Strong antiviral activity |

Data synthesized from multiple sources.[2][3]

Table 3: Potency of 8-hydroxy-1,6-naphthyridine-7-carboxamide Analogs

| Compound Subtype | pUL89-C IC₅₀ Range (µM) | Antiviral EC₅₀ Range (µM) |

| 5-chloro (subtype 15) | Single-digit µM | µM range |

| 5-aryl (subtype 16) | Single-digit µM | µM range |

| 5-amino (subtype 17) | Single-digit µM | µM range |

Data from a study on 8-hydroxy-1,6-naphthyridine-7-carboxamides.[6]

Table 4: Potency of 6-arylthio-3-hydroxypyrimidine-2,4-dione Analogs

| Compound | pUL89-C IC₅₀ (µM) | Antiviral EC₅₀ (µM) |

| 10b | 1.9 - 8.1 | Not specified |

| 10e | 1.9 - 8.1 | Not specified |

| 11f | 1.9 - 8.1 | Not specified |

| 11g | 1.9 - 8.1 | Not specified |

| 11m | 1.9 - 8.1 | Not specified |

| 11n | 1.9 - 8.1 | Not specified |

| 12a | 1.9 - 8.1 | Not specified |

| 12e | 1.9 - 8.1 | Not specified |

Data from a study on 6-arylthio-3-hydroxypyrimidine-2,4-diones.[8]

Experimental Protocols

The discovery and characterization of pUL89 endonuclease inhibitors rely on a series of biochemical and cell-based assays.

Biochemical Endonuclease Activity Assay (ELISA-based)

This assay is a primary screening tool to directly measure the inhibition of pUL89-C enzymatic activity.

-

Reagent Preparation : Recombinant pUL89-C is purified. A 5'-biotinylated hairpin DNA substrate with a 3'-digoxigenin (DIG) label is synthesized.

-

Reaction Setup : The reaction is typically performed in a 96-well plate. The reaction mixture contains the purified pUL89-C enzyme, the DNA substrate, and the test compound at various concentrations in a buffer containing MnCl₂.

-

Incubation : The plate is incubated to allow the endonuclease to cleave the substrate if not inhibited.

-

Detection : The plate is coated with streptavidin to capture the biotinylated end of the DNA substrate. After washing, an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.

-

Signal Generation : A colorimetric HRP substrate (e.g., TMB) is added. The amount of cleaved substrate is inversely proportional to the colorimetric signal.

-

Data Analysis : The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay

This assay determines the efficacy of the inhibitor in a cellular context.

-

Cell Culture : Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in multi-well plates.

-

Infection : The cells are infected with HCMV at a specific multiplicity of infection (MOI).

-

Treatment : Immediately after infection, the cells are treated with the test compound at various concentrations.

-

Incubation : The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 168 hours).

-

Quantification of Viral Replication : Viral replication can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral DNA, or measuring the expression of viral proteins (e.g., by ELISA or Western blot).

-

Data Analysis : The EC₅₀ value, the concentration at which viral replication is inhibited by 50%, is determined.

Cytotoxicity Assay

This assay is crucial to ensure that the antiviral activity is not due to general cellular toxicity.

-

Cell Culture : Cells (the same type as used in the antiviral assay) are cultured in multi-well plates.

-

Treatment : The cells are treated with the test compound at the same concentrations used in the antiviral assay.

-

Incubation : The cells are incubated for the same duration as the antiviral assay.

-

Viability Assessment : Cell viability is measured using assays such as the MTT or MTS assay, which measure mitochondrial activity, or assays that measure cell membrane integrity (e.g., LDH release).

-

Data Analysis : The CC₅₀ value, the concentration at which cell viability is reduced by 50%, is calculated. The selectivity index (SI = CC₅₀/EC₅₀) is a key metric for evaluating the therapeutic potential of the compound.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorometry (DSF), is a biophysical assay used to confirm direct binding of the inhibitor to the target protein.

-

Reaction Setup : A mixture containing the purified pUL89-C protein, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and the test compound is prepared.

-

Thermal Denaturation : The mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.

-

Fluorescence Monitoring : As the protein unfolds (denatures), the hydrophobic core is exposed, allowing the dye to bind and fluoresce. The fluorescence is monitored in real-time.

-

Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the Tm in the presence of the compound (ΔTm) indicates that the compound binds to and stabilizes the protein.

Experimental Workflow for Inhibitor Discovery

References

- 1. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

biological function of the HCMV terminase complex

An In-depth Technical Guide to the Biological Function of the HCMV Terminase Complex

Executive Summary

The Human Cytomegalovirus (HCMV) terminase complex is an essential multi-protein machine responsible for cleaving viral DNA concatemers and packaging unit-length genomes into newly formed capsids. This process is critical for the production of infectious virions and represents a key step in the viral replication cycle. Comprising the core subunits pUL56, pUL89, and pUL51, the complex combines ATPase, nuclease, and DNA-binding functions. Due to its essential nature and the absence of a homologous system in human cells, the terminase complex is a prime target for antiviral drug development, exemplified by the clinical success of the inhibitor Letermovir. This guide provides a detailed examination of the terminase complex's composition, the specific functions of its subunits, the mechanics of DNA packaging, and its validation as a therapeutic target. It further outlines key experimental protocols used in its study for researchers and drug development professionals.

Introduction to HCMV and DNA Packaging

Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous pathogen that establishes lifelong latency following primary infection. While typically asymptomatic in healthy individuals, HCMV can cause severe, life-threatening disease in the immunocompromised, such as transplant recipients and AIDS patients, and is a leading viral cause of congenital birth defects.[1][2]

The viral replication cycle involves the synthesis of its large double-stranded DNA genome (~235 kbp) within the nucleus of the host cell.[3] Replication occurs via a rolling-circle mechanism, producing long, head-to-tail concatemers of the viral genome.[2] For a new virus particle to become infectious, a single, unit-length genome must be precisely excised from this concatemer and encapsidated into a pre-formed procapsid. This critical process of DNA cleavage and packaging is orchestrated by the viral terminase complex.[2][4]

The Terminase Holoenzyme: Composition and Architecture

The functional HCMV terminase is a hetero-oligomeric complex composed of three essential core protein subunits: pUL56, pUL89, and pUL51.[5][6] The assembly of this tripartite complex is a highly regulated process characterized by mutual interplay, where the presence of all three components is necessary for the stability and correct nuclear localization of the holoenzyme.[6][7] If one subunit is missing, the others are prone to proteasomal degradation, suggesting a "folding-upon-binding" mechanism that ensures cooperative stability.[2][6] While the exact stoichiometry remains unknown, electron microscopy has revealed that the core subunits pUL56 and pUL89 form ring-shaped, toroidal structures, a common feature for DNA-metabolizing proteins.[2][8]

This core complex docks onto the portal protein, pUL104, which forms a channel at a unique vertex of the viral procapsid, serving as the conduit for DNA entry.[2]

Functional Roles of the Terminase Subunits

Each subunit of the terminase complex contributes a distinct enzymatic or structural function essential for the overall process of genome packaging.

pUL56: The ATPase Motor and DNA Recognition Unit

pUL56 is the large terminase subunit, homologous to the HSV-1 pUL28 protein.[2] Its primary roles are:

-

DNA Recognition : pUL56 specifically recognizes and binds to cis-acting packaging signals, known as pac motifs, located within the 'a' sequence of the viral DNA concatemer.[9] This binding event is the first step in initiating the packaging process.

-

ATPase Activity : pUL56 possesses ATPase activity, which hydrolyzes ATP to provide the energy required to translocate the negatively charged DNA genome into the confined space of the procapsid against electrostatic and entropic forces.[10]

-

Portal Interaction : The C-terminal region of pUL56 interacts directly with the pUL104 portal protein, docking the entire terminase-DNA complex to the procapsid and aligning the DNA for entry.[1]

-

Nuclear Localization : pUL56 contains its own nuclear localization signal, allowing it to be transported into the nucleus independently. It is required for the correct nuclear localization of the other subunits.[6][8]

pUL89: The Nuclease Engine for Concatemer Resolution

pUL89 is the terminase subunit primarily responsible for the endonucleolytic cleavage of the viral DNA.[11][12] Its key features include:

-

Endonuclease Activity : The C-terminal domain of pUL89 contains the active site for DNA cleavage and possesses an RNase H-like structural fold.[2][13] This nuclease activity is strongly dependent on the presence of manganese ions (Mn²⁺).[3][13] While pUL89 can cleave DNA non-specifically in vitro, its interaction with pUL56 is thought to confer specificity and enhance its activity during infection.[2][8]

-

Concatemer Cleavage : pUL89 performs both the initial nick to create a free end for packaging and the terminal cut once a unit-length genome has been fully encapsidated.[11][12]

-

Interaction with pUL56 : pUL89 interacts with pUL56, an association that is critical for its function and stability.[2][10] This interaction enhances the overall efficiency of the complex.

pUL51: The Essential Scaffolding and Localization Factor

pUL51 is a third, smaller component of the core terminase complex, essential for its function.[6][7]

-

Complex Stability : pUL51 interacts with both pUL56 and pUL89, acting as a crucial factor for the assembly and stability of the tripartite holoenzyme.[6][7]

-

Subnuclear Localization : In the absence of pUL51, the pUL56 and pUL89 subunits are not correctly localized to the nuclear replication compartments where DNA packaging occurs.[7]

-

Requirement for Cleavage : Experimental knockdown of pUL51 completely abolishes the cleavage of concatemeric DNA and the packaging of genomes into capsids, demonstrating its indispensable role.[7]

The Mechanism of Viral Genome Packaging

The packaging of the HCMV genome is a sequential, multi-step process powered by the terminase complex.[2]

-

Nuclear Translocation : The terminase subunits are synthesized in the cytoplasm and translocated into the nucleus. pUL56 moves independently, while pUL51 and pUL89 require the full complex for correct localization.[6][8]

-

DNA Recognition and Procapsid Recruitment : The assembled terminase complex binds to the pac sites on the DNA concatemer. This DNA-terminase unit then recruits an empty procapsid.[2][4]

-

Portal Docking and Initial Cleavage : The complex docks at the pUL104 portal. The pUL89 subunit introduces an initial nick in the DNA duplex, creating a free end.[2]

-

DNA Translocation : Powered by pUL56's ATPase activity, the viral genome is threaded through the portal and spooled into the procapsid.[2][10]

-

Terminal Cleavage : Once a complete, unit-length genome is inside the capsid, pUL89 performs a second, terminal cleavage to release the packaged genome from the remainder of the concatemer.[5]

-

Dissociation : The terminase complex disassociates from the now-filled capsid (termed a C-capsid), which can proceed to the final stages of virion maturation and egress. The complex is then free to initiate another round of packaging.[2][4]

Quantitative Analysis of Terminase Function and Inhibition

While detailed kinetic parameters for the HCMV terminase subunits are not extensively published, functional assays have provided key quantitative insights, particularly regarding the potency of inhibitors.

| Parameter | Subunit | Value / Observation | Reference |

| Enzymatic Activity | pUL56 | Possesses ATPase activity. | [10] |

| pUL89 | Possesses Mn²⁺-dependent nuclease activity. | [3][13] | |

| Inhibitor Activity | pUL56 | ATPase activity reduced by at least 40% in the presence of 60 µM BDCRB. | [14] |

| pUL89 | Nuclease activity is partially inhibited by high concentrations of BDCRB. | [8] | |

| Table 1: Enzymatic Activities and Properties of Terminase Subunits. |

The development of terminase-targeting antivirals has generated significant data on their efficacy. Letermovir, which targets pUL56, is a highly potent inhibitor of HCMV replication.

| Inhibitor | Target | EC₅₀ Value (in vitro) | Reference |

| Letermovir | pUL56 | Median: 2.1 nM (Range: 0.7 - 6.1 nM) | [1] |

| Letermovir | pUL56 | Mean: 2.44 nM (95% CI: 1.66 - 3.60 nM) | [6][15] |

| BDCRB | pUL56 / pUL89 | Inhibits genome cleavage in cell culture. | [11][12] |

| Table 2: Potency of Terminase Complex Inhibitors. | |||

| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. |

The Terminase Complex as a Therapeutic Target

Rationale for Targeting the Terminase

The terminase complex is an ideal target for antiviral therapy for several reasons:

-

Essential Function : DNA packaging is absolutely required for producing infectious virions.[2]

-

Viral Specificity : The terminase complex is conserved among herpesviruses but has no functional counterpart in mammalian cells, suggesting that inhibitors will have high specificity and low host toxicity.[2]

-

Novel Mechanism : It offers a mechanism of action distinct from traditional DNA polymerase inhibitors (e.g., ganciclovir), providing a critical therapeutic option for treating drug-resistant HCMV strains.[16]

Mechanisms of Action of Key Inhibitors

-

Letermovir (AIC246) : This first-in-class drug targets the pUL56 subunit.[16] By binding to pUL56, it is believed to allosterically inhibit the function of the terminase complex, preventing the cleavage of concatemers and the translocation of DNA into the capsid. This leads to an accumulation of empty procapsids and a failure to produce mature virions.[11]

-

Benzimidazole-D-ribonucleosides (e.g., BDCRB) : These compounds are known to inhibit HCMV maturation, with resistance mutations mapping to both UL89 and UL56.[12][14] BDCRB has been shown to reduce the ATPase activity of pUL56 and partially inhibit the nuclease activity of pUL89, suggesting it disrupts multiple functions of the complex.[8][14]

Key Experimental Methodologies

Studying the HCMV terminase complex requires a combination of molecular biology, biochemistry, and virology techniques.

Protocol: Recombinant Purification of Terminase Subunits

This protocol outlines a general approach for expressing and purifying a terminase subunit (e.g., pUL56 or pUL89) as a Glutathione S-transferase (GST) fusion protein in E. coli.

-

Cloning : Subclone the coding sequence of the target gene (e.g., UL56) into a bacterial expression vector, such as pGEX, to create an N-terminal GST-fusion construct.

-

Expression : Transform the construct into an appropriate E. coli expression strain (e.g., BL21). Grow a large-scale culture (1-2 L) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

Lysis : Harvest the bacterial cells by centrifugation. Resuspend the pellet in a cold lysis buffer (e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase I). Lyse the cells using sonication or a French press.

-

Affinity Chromatography : Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Glutathione-Sepharose affinity column. Wash the column extensively with wash buffer (e.g., PBS) to remove non-specifically bound proteins.

-

Elution : Elute the GST-fusion protein from the column using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

-

Verification : Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to confirm the size and purity of the recombinant protein. Confirm protein identity by Western blot using a specific antibody.

Protocol: In Vitro Nuclease Activity Assay

This assay assesses the DNA cleavage activity of purified pUL89 or the terminase complex.[8][13]

-

Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing nuclease reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl₂, and 1 mM MnCl₂), approximately 500 ng of a supercoiled plasmid DNA substrate (e.g., pUC19), and the purified pUL89 protein (e.g., 1 µg).

-

Incubation : Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination : Stop the reaction by adding a stop solution containing EDTA and proteinase K.

-

Analysis : Analyze the DNA products by agarose gel electrophoresis. Run the samples on a 1% agarose gel alongside controls (uncut plasmid and linearized plasmid).

-

Visualization : Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Nuclease activity is indicated by the conversion of supercoiled plasmid DNA into open-circular and linear forms.

Protocol: Co-Immunoprecipitation for Interaction Analysis

This method is used to verify protein-protein interactions (e.g., pUL56 with pUL89) in the context of an infected cell.[7][10]

-

Cell Lysis : Infect human fibroblasts with HCMV. At a late time point post-infection (e.g., 72-96 hours), wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Pre-clearing : Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

-

Immunoprecipitation : Add a primary antibody specific to the "bait" protein (e.g., anti-pUL56) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Complex Capture : Add fresh Protein A/G agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-pUL89). A band corresponding to the prey protein confirms the interaction.

Protocol: Southern Blot Analysis of Viral DNA Cleavage

This technique distinguishes between uncleaved concatemeric viral DNA and cleaved, unit-length genomes in infected cells.[11]

-

DNA Extraction : Infect cells with HCMV and treat with or without a terminase inhibitor. At 72-96 hours post-infection, harvest the cells and extract total intracellular DNA.

-

Restriction Digest : Digest the DNA with a restriction enzyme (e.g., KpnI) that cuts outside the terminal repeat region. This digest will produce a fragment of a specific size from the concatemeric DNA junction and a smaller fragment if the terminase has cleaved the DNA at the pac site.

-

Agarose Gel Electrophoresis : Separate the digested DNA fragments on a large agarose gel until good separation of large fragments is achieved.

-

Blotting : Denature the DNA in the gel using an alkaline solution and transfer it to a nylon membrane via capillary action.

-

Hybridization : Pre-hybridize the membrane and then hybridize it overnight with a labeled DNA probe specific to the terminal region of the viral genome.

-

Detection : Wash the membrane to remove the unbound probe. Detect the probe's signal using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes). The presence of the smaller band indicates successful terminase cleavage, which will be absent or reduced in inhibitor-treated samples.

Protocol: Transmission Electron Microscopy of Capsid Maturation

This method visualizes capsid types (A, B, and C capsids) in the nucleus to assess the effects of terminase inhibition.[17][18]

-

Cell Preparation and Fixation : Grow and infect human fibroblasts on a suitable substrate. At the desired time point, fix the cells in a solution of glutaraldehyde in a cacodylate buffer.

-

Post-fixation and Staining : Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate to enhance contrast.

-

Dehydration and Embedding : Dehydrate the samples through a graded series of ethanol concentrations and embed them in an epoxy resin.

-

Ultrathin Sectioning : Use an ultramicrotome to cut ultrathin sections (60-80 nm) of the embedded cells. Place the sections on copper grids.

-

Post-staining : Stain the sections with uranyl acetate and lead citrate to further enhance the contrast of cellular and viral structures.

-

Imaging : Examine the grids using a transmission electron microscope (TEM). Acquire images of the cell nuclei, identifying and quantifying the different types of capsids: A-capsids (empty), B-capsids (scaffold-containing), and C-capsids (DNA-filled, electron-dense core). A successful terminase inhibitor will cause an accumulation of A- and B-capsids and a marked reduction in C-capsids.

Conclusion and Future Directions